molecular formula C16H12N2 B8706979 5,12-Dihydro-benzo[b]phenazine CAS No. 19029-32-4

5,12-Dihydro-benzo[b]phenazine

Cat. No.: B8706979
CAS No.: 19029-32-4
M. Wt: 232.28 g/mol
InChI Key: OOVVBDPQJDURKE-UHFFFAOYSA-N
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Description

5,12-Dihydro-benzo[b]phenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields.

Chemical Reactions Analysis

Types of Reactions: 5,12-Dihydro-benzo[b]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzo[b]phenazine.

    Reduction and Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Its ability to undergo wavelength-selective photoactivated autocatalytic oxidation distinguishes it from other phenazine derivatives .

Properties

CAS No.

19029-32-4

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

5,12-dihydrobenzo[b]phenazine

InChI

InChI=1S/C16H12N2/c1-2-6-12-10-16-15(9-11(12)5-1)17-13-7-3-4-8-14(13)18-16/h1-10,17-18H

InChI Key

OOVVBDPQJDURKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-dihydroxynapthalene (10 g, 62.5 mmol), 1,2-phenylenediamine (6.75 g, 62.5 mmol) and N,N-dimethylaniline (54 ml) are placed into a round bottom flask under nitrogen atmosphere. Mixture is stirred at reflux. Reaction is monitored by TLC (CH2Cl2:Heptane/1:1) until all 2,3-dihydroxynaphthalene has reacted (˜3 hours). After cooling to room temperature, toluene (100 ml) is added and solid is collected by vacuum filtration. After washing with toluene (50 ml), ethanol (100 ml) and hexanes (50 ml), the product is dried under vacuum to yield 11.0 g (76% yield) of light yellow solid.
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10 g
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6.75 g
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54 mL
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100 mL
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